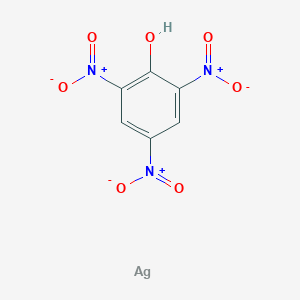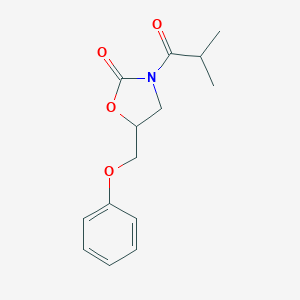
Dibenzo(c,mno)chrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo(c,mno)chrysene (DBC) is a polycyclic aromatic hydrocarbon (PAH) that has been identified as a potent carcinogen. It is a member of the dibenz[a,h]anthracene (DBA) family of PAHs, which are known to be highly carcinogenic. DBC has been found to be present in tobacco smoke and is also produced during the incomplete combustion of organic matter.
Mecanismo De Acción
The mechanism of action of Dibenzo(c,mno)chrysene as a carcinogen is not fully understood. However, it is believed that Dibenzo(c,mno)chrysene can cause DNA damage by forming adducts with DNA. This can lead to mutations in the DNA that can ultimately result in the development of cancer.
Efectos Bioquímicos Y Fisiológicos
Dibenzo(c,mno)chrysene has been shown to have a number of biochemical and physiological effects. It has been found to induce oxidative stress and inflammation, which can contribute to the development of cancer. Dibenzo(c,mno)chrysene has also been shown to affect the expression of genes involved in cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibenzo(c,mno)chrysene is a useful tool for studying the mechanisms of carcinogenesis. It is a potent carcinogen and can induce tumors in animal models at relatively low doses. However, Dibenzo(c,mno)chrysene is also highly toxic and can be difficult to handle in the laboratory.
Direcciones Futuras
There are a number of future directions for research on Dibenzo(c,mno)chrysene. One area of research is focused on identifying the specific DNA adducts formed by Dibenzo(c,mno)chrysene and understanding how these adducts contribute to the development of cancer. Another area of research is focused on developing new methods for detecting Dibenzo(c,mno)chrysene in the environment. Finally, there is a need for further research on the potential health effects of exposure to Dibenzo(c,mno)chrysene in humans.
Métodos De Síntesis
Dibenzo(c,mno)chrysene can be synthesized by the reaction of phenanthrene with benzene in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions to produce Dibenzo(c,mno)chrysene.
Aplicaciones Científicas De Investigación
Dibenzo(c,mno)chrysene has been extensively studied for its carcinogenic properties. It has been shown to induce tumors in a variety of animal models, including mice, rats, and hamsters. Dibenzo(c,mno)chrysene has been found to be particularly potent in inducing lung tumors in mice.
Propiedades
Número CAS |
196-28-1 |
|---|---|
Nombre del producto |
Dibenzo(c,mno)chrysene |
Fórmula molecular |
C24H14 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
hexacyclo[14.6.2.02,11.03,8.013,23.020,24]tetracosa-1,3,5,7,9,11,13(23),14,16(24),17,19,21-dodecaene |
InChI |
InChI=1S/C24H14/c1-2-7-20-15(4-1)8-10-18-14-19-11-9-16-5-3-6-17-12-13-21(23(18)20)24(19)22(16)17/h1-14H |
Clave InChI |
ANKRFBWKEPAECS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C5C(=C32)C=CC6=CC=CC(=C65)C=C4 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=CC4=C5C(=C32)C=CC6=CC=CC(=C65)C=C4 |
Otros números CAS |
196-28-1 |
Sinónimos |
DB(C,mno)C dibenzo(c,mno)chrysene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



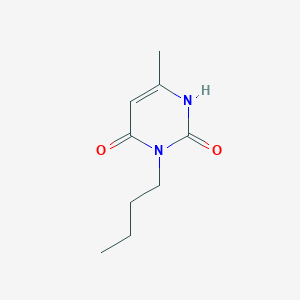
![1,5-Dioxaspiro[5.5]undecane](/img/structure/B86954.png)
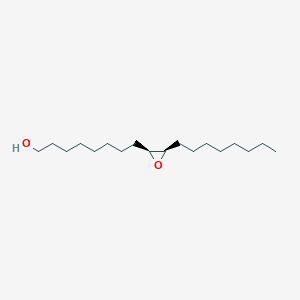
![2,2'-Spirobi[1,3,2-benzodioxasilole]](/img/structure/B86958.png)
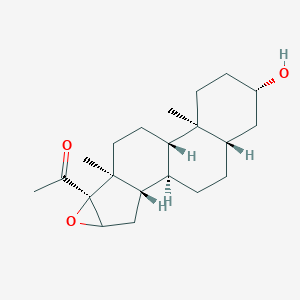
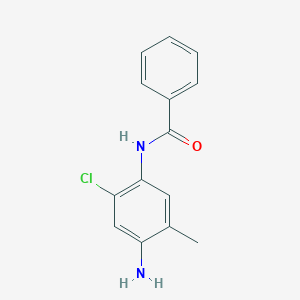
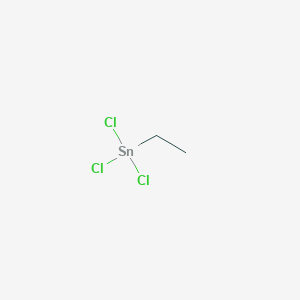
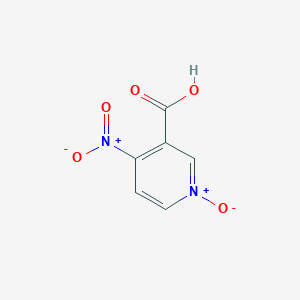
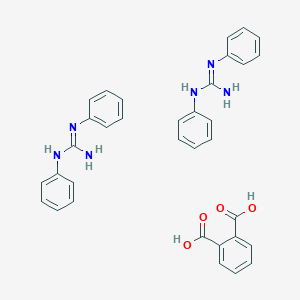
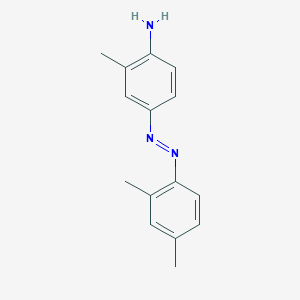
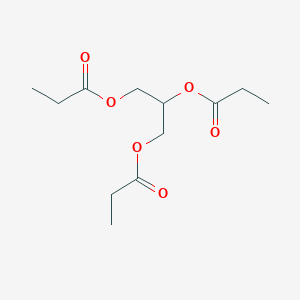
![2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic acid](/img/structure/B86975.png)
